molecular formula C6HBrF4Zn B6300947 2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF CAS No. 1391980-71-4

2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF

Cat. No.: B6300947
CAS No.: 1391980-71-4
M. Wt: 294.3 g/mol
InChI Key: MCYPJIVQDGFIIE-UHFFFAOYSA-M
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Description

2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to participate in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds. The presence of fluorine atoms in the phenyl ring enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluorophenylzinc bromide is typically synthesized through the reaction of 2,3,5,6-tetrafluorobromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is often carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C6H2BrF4+ZnC6H2BrF4ZnBr\text{C}_6\text{H}_2\text{BrF}_4 + \text{Zn} \rightarrow \text{C}_6\text{H}_2\text{BrF}_4\text{ZnBr} C6​H2​BrF4​+Zn→C6​H2​BrF4​ZnBr

Industrial Production Methods

In industrial settings, the production of 2,3,5,6-tetrafluorophenylzinc bromide involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorophenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:

    Oxidation: Although less common, it can be oxidized under specific conditions to form corresponding fluorinated phenols.

    Substitution: It can undergo nucleophilic substitution reactions, replacing the bromide with other nucleophiles.

Common Reagents and Conditions

    Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.

    Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Involves nucleophiles such as alkoxides or amines.

Major Products

    Negishi Coupling: Produces biaryl compounds or other complex organic molecules.

    Oxidation: Yields fluorinated phenols.

    Substitution: Forms various substituted phenyl derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluorophenylzinc bromide is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. It is particularly valuable in the development of new materials with unique properties.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new diagnostic tools.

    Medicine: Plays a role in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Used in the production of specialty chemicals and materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2,3,5,6-tetrafluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in cross-coupling reactions, facilitated by the presence of a catalyst. The fluorine atoms in the phenyl ring enhance the stability of the intermediate, allowing for efficient transfer of the phenyl group to the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorophenylzinc bromide
  • 2,6-Difluorophenylzinc bromide
  • 2,3,4,5,6-Pentafluorobenzylzinc bromide

Uniqueness

2,3,5,6-Tetrafluorophenylzinc bromide is unique due to the specific positioning of the fluorine atoms, which provides a balance between reactivity and stability. This makes it particularly effective in cross-coupling reactions compared to other fluorinated phenylzinc bromides, which may have different reactivity profiles due to variations in fluorine atom placement.

Properties

IUPAC Name

bromozinc(1+);1,2,4,5-tetrafluorobenzene-6-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4.BrH.Zn/c7-3-1-4(8)6(10)2-5(3)9;;/h1H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYPJIVQDGFIIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=[C-]C(=C1F)F)F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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